molecular formula C12H12N2O2 B7595531 N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide

N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No. B7595531
M. Wt: 216.24 g/mol
InChI Key: LRWLLNLOTOGQOV-UHFFFAOYSA-N
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Description

N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide, also known as DPhOx, is a heterocyclic compound that has gained attention in the scientific community due to its potential application in various fields. DPhOx is a versatile compound that can be synthesized using different methods, making it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is not fully understood. However, it is believed that N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide binds to copper ions through its carbonyl and nitrogen atoms, forming a stable complex. This complex can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to have minimal biochemical and physiological effects. In vitro studies have shown that N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is non-toxic and does not affect cell viability. However, further studies are needed to determine the long-term effects of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide on biological systems.

Advantages and Limitations for Lab Experiments

N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize, has high yield and purity, and is stable under normal laboratory conditions. However, N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has some limitations, including its selectivity for copper ions and its limited solubility in water.

Future Directions

There are several future directions for the application of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide in scientific research. One potential direction is the development of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide-based fluorescent probes for the detection of other metal ions. Another direction is the synthesis of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide derivatives with improved selectivity and solubility. N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide can also be used as a ligand in the synthesis of metal complexes with potential application in catalysis and medicinal chemistry. Further studies are needed to explore the potential applications of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide in these fields.
Conclusion:
In conclusion, N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is a valuable compound with potential application in various fields, including fluorescent sensing, catalysis, and medicinal chemistry. The synthesis of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is easy and can be done using different methods. N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has minimal biochemical and physiological effects and is stable under normal laboratory conditions. Further studies are needed to explore the potential applications of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide in scientific research.

Synthesis Methods

N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. Another method involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with thionyl chloride followed by the addition of N,N-dimethylamine. Both methods result in the formation of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide with high yield and purity.

Scientific Research Applications

N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been extensively used in scientific research due to its potential application in various fields. One of the most significant applications of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is its use as a fluorescent probe for the detection of metal ions. N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to selectively bind to copper ions, making it a valuable tool in the detection of copper ions in biological samples. N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has also been used as a ligand in the synthesis of metal complexes with potential application in catalysis and medicinal chemistry.

properties

IUPAC Name

N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(11(15)13-2)14-12(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWLLNLOTOGQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide

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